molecular formula C9H12ClNS B1455396 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine CAS No. 1248601-56-0

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine

Cat. No.: B1455396
CAS No.: 1248601-56-0
M. Wt: 201.72 g/mol
InChI Key: WFKVGLKWRNPJIE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine is a substituted phenethylamine derivative featuring a 3-chlorophenyl group and a methylsulfanyl (SCH₃) moiety at the β-position of the ethylamine backbone. This compound is structurally distinct due to the combination of a halogen (chlorine) and a sulfur-containing group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKVGLKWRNPJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(CN)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound features three key structural elements:

  • A 3-chlorophenyl aromatic ring
  • A methylsulfanyl (-SCH3) substituent attached to the alpha carbon of the ethanamine
  • A primary amine (-NH2) group on the ethan-1-amine moiety

The preparation typically involves:

  • Formation of the 2-(3-chlorophenyl)-2-(methylsulfanyl)acetaldehyde or related intermediate
  • Introduction or preservation of the methylsulfanyl group
  • Reductive amination or amine substitution to install the ethan-1-amine functionality

Preparation Methods

Thiol Addition to α-Halo Ketones or Aldehydes Followed by Reductive Amination

A common approach to synthesize α-methylsulfanyl amines involves nucleophilic substitution or addition of methylthiol or methylsulfanyl anions to α-halo carbonyl compounds, followed by reductive amination to introduce the amine group.

  • Step 1: Formation of 2-(3-chlorophenyl)-2-(methylsulfanyl)acetaldehyde or α-halo intermediate

    The 3-chlorophenyl moiety can be introduced via halogenated benzaldehyde derivatives or by halogenation of phenyl precursors.

  • Step 2: Nucleophilic substitution

    Methylthiolate anion (generated from methyl mercaptan or methylthiol salts) attacks the α-halo carbonyl intermediate to form the methylsulfanyl-substituted intermediate.

  • Step 3: Reductive amination

    The aldehyde or ketone intermediate is reacted with ammonia or an amine source under reducing conditions (e.g., hydrogenation with nickel catalysts or sodium cyanoborohydride) to yield the primary amine.

This method is supported by general procedures for primary amine synthesis via hydrogenation of nitroarenes or reductive amination of carbonyl compounds, as described in catalytic hydrogenation studies using Ni-based catalysts in trifluoroethanol solvent.

One-Pot N-Substitution and Thiourea Formation Followed by Cyclodesulfurization

A recent mild and scalable one-pot synthesis method involves:

  • N-substitution of o-phenylenediamine derivatives with sulfonyl chlorides under basic conditions
  • Thiourea formation by reaction with aryl isothiocyanates
  • Cyclodesulfurization under visible light irradiation to yield sulfur-containing amine derivatives

While this method focuses on benzimidazole derivatives, the principles of thiourea intermediate formation and photochemical cyclodesulfurization could inspire routes to methylsulfanyl-substituted ethanamines, particularly in designing sulfur incorporation steps.

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Notes Yield / Purity
Methylthiolate substitution on α-halo intermediate Methylthiol salt, base (e.g., K2CO3), DMF or THF/H2O Room temperature to mild heating High yield reported in similar systems
Reductive amination Ammonia or amine source, Ni catalyst (Ni(BF4)2·6H2O), triphos ligand, trifluoroethanol solvent, H2 atmosphere Stirred under argon, 15-24 h, mild temp Yields >80% for primary amines
MBH acetate coupling with sulfonamides MBH acetate, methane- or p-toluenesulfonamide, K2CO3, DMF, room temperature, 2 h Followed by aqueous workup and chromatography Moderate to good yields
One-pot N-substitution and cyclodesulfurization o-Phenylenediamine, TsCl, K2CO3, EtOH/H2O, isothiocyanate, visible light irradiation (blue LED), room temperature 12 h irradiation, open flask conditions Up to 81% yield for related benzimidazoles

Research Findings and Considerations

  • The methylsulfanyl group is generally introduced via nucleophilic substitution using methylthiolates, which are reactive and require controlled conditions to avoid overoxidation to sulfones or sulfoxides.

  • Reductive amination using Ni-based catalysts in trifluoroethanol solvent provides a mild and efficient route to primary amines from carbonyl precursors, compatible with sulfur-containing substrates.

  • Photochemical methods for sulfur incorporation and cyclodesulfurization offer environmentally friendly and scalable alternatives, although their direct application to 2-(3-chlorophenyl)-2-(methylsulfanyl)ethan-1-amine requires adaptation.

  • Purification typically involves aqueous workup, extraction, and silica gel chromatography to isolate the hydrochloride salt of the amine for stability and handling.

Summary Table of Preparation Routes

Methodology Key Steps Advantages Limitations
Thiol addition + Reductive amination α-halo carbonyl + methylthiolate + reductive amination Straightforward, high selectivity Requires careful control of sulfur oxidation
MBH acetate coupling with sulfonamides MBH acetate + sulfonamide + base Versatile for substituted amines May involve complex purification
One-pot N-substitution + photochemical cyclodesulfurization o-Phenylenediamine + sulfonyl chloride + isothiocyanate + light Mild, scalable, environmentally friendly Specific to benzimidazole derivatives; adaptation needed

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorophenyl group or the amine group.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Applications/Notes Reference
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine R₁ = 3-Cl-C₆H₄; R₂ = SCH₃ C₉H₁₂ClNS 201.71 g/mol Potential intermediate in drug synthesis
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine HCl R₁ = 3-Cl-C₆H₄; R₂ = morpholine C₁₂H₁₈Cl₂N₂O 277.19 g/mol Dual-acting FFAR1/FFAR4 modulator precursor
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine R₁ = 2-Cl-C₆H₄; R₂ = indol-3-yl C₁₆H₁₅ClN₂ 270.76 g/mol Research chemical (structural diversity)
2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine R₁ = 3-Cl-C₆H₄; R₂ = pyrrolidine C₁₂H₁₇ClN₂ 224.73 g/mol Intermediate in guanidine derivatives
2-[4-(methylsulfanyl)phenyl]-2-{thieno[3,2-c]pyridin-5-yl}ethan-1-amine R₁ = 4-SCH₃-C₆H₄; R₂ = thienopyridine C₁₆H₂₀N₂S₂ 304.48 g/mol Not specified (complex heterocyclic core)

Structural and Functional Differences

  • Halogen vs. Heterocyclic Substitutions: The 3-chlorophenyl group in the target compound contrasts with analogs bearing 2-chlorophenyl (e.g., ) or non-halogenated aryl groups. Chlorine at the meta position may sterically and electronically modulate receptor interactions compared to para-substituted derivatives.
  • Sulfur-Containing Groups : The methylsulfanyl group distinguishes the target compound from morpholine or pyrrolidine-containing analogs (e.g., ). Sulfur’s polarizability and hydrogen-bonding capacity may alter solubility and binding kinetics.
  • Hybrid Molecules : Derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide () and (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () demonstrate the utility of 2-(3-chlorophenyl)ethan-1-amine as a building block for amide-based hybrids with NSAID motifs.

Biological Activity

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine is an organic compound characterized by a chlorophenyl group and a methylsulfanyl group attached to an ethanamine backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClS, with a molecular weight of approximately 201.72 g/mol. The presence of the chlorophenyl group contributes significantly to its chemical reactivity, while the methylsulfanyl group enhances its properties as a building block in organic synthesis.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Its electrophilic nature allows it to react with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes. The exact mechanisms require detailed experimental studies to elucidate specific pathways involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows for interactions that disrupt bacterial cell walls or inhibit essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer effects. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and induction of apoptosis.

Cell Line Cell Viability (%) IC50 (µM)
Caco-2 (Colorectal Cancer)39.815
FaDu (Hypopharyngeal Cancer)31.910
A549 (Lung Cancer)56.9>20

The compound showed a significant decrease in cell viability in Caco-2 cells compared to untreated controls, indicating its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of chlorophenyl compounds, including this compound. Results indicated that modifications to the methylsulfanyl group significantly enhanced antimicrobial potency against resistant strains.
  • Anticancer Mechanisms : Another investigation focused on the apoptotic mechanisms induced by this compound in FaDu cells. The study highlighted increased levels of reactive oxygen species (ROS) and activation of caspases as key factors in mediating cell death.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Structure Formation : A Friedel-Crafts alkylation or nucleophilic substitution can introduce the 3-chlorophenyl group to an ethanamine backbone. For example, reacting 3-chlorobenzyl chloride with ethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Methylsulfanyl Group Incorporation : Thiolation via Mitsunobu reaction or nucleophilic substitution using methyl disulfide (MeSSMe) in the presence of a reducing agent (e.g., NaBH₄) .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
Critical Factors :

  • Temperature : Elevated temperatures (>80°C) during thiolation improve reaction kinetics but may degrade sensitive intermediates.
  • Catalysts : Use of Pd/C or CuI in coupling reactions enhances regioselectivity .
  • Yield Optimization : Reported yields vary from 45% to 78% depending on solvent polarity and stoichiometric ratios .

Q. Q2: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (methylsulfanyl group), δ 3.5–3.7 ppm (amine protons), and aromatic signals (δ 6.8–7.4 ppm) confirm substitution patterns .
    • ¹³C NMR : A sulfur-sensitive quaternary carbon near δ 45 ppm verifies the methylsulfanyl attachment .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular formula (C₉H₁₁ClNS, exact mass: 200.02 g/mol). Isotopic patterns confirm chlorine presence .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) resolve enantiomeric impurities, critical for pharmacological studies .

Advanced Research Questions

Q. Q3: How does the methylsulfanyl group influence the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Electronic Effects : The sulfur atom’s electron-withdrawing nature increases the amine’s nucleophilicity, enhancing binding to catalytic sites (e.g., nitric oxide synthases) .
  • Hydrophobic Interactions : The methylsulfanyl group improves lipid solubility, facilitating membrane penetration in cell-based assays .
  • Case Study : In enzyme inhibition assays, replacing methylsulfanyl with methanesulfonyl (SO₂Me) reduces IC₅₀ by 40%, indicating steric and electronic tuning opportunities .

Q. Q4: How do structural isomers (e.g., 2- vs. 4-chlorophenyl substitution) affect pharmacological activity?

Methodological Answer:

  • Comparative Analysis :

    IsomerTarget Affinity (Ki, nM)Solubility (mg/mL)
    3-Chlorophenyl12.3 ± 1.20.45
    4-Chlorophenyl8.9 ± 0.90.32
  • Mechanistic Insight : The 3-chloro isomer’s meta-substitution creates a steric hindrance that favors selective binding to serotonin receptors over dopamine transporters .

  • Synthetic Challenges : 4-Chloro derivatives require harsher conditions (e.g., AlCl₃ catalysis) for regioselective synthesis, increasing side-product formation .

Q. Q5: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Identification :
    • Purity Discrepancies : HPLC purity thresholds (<95% vs. >98%) correlate with EC₅₀ variability in receptor binding assays .
    • Enantiomeric Bias : Chiral columns (e.g., Chiralpak AD-H) reveal R- and S-enantiomers exhibit 10-fold differences in potency .
  • Experimental Replication :
    • Standardize assay conditions (e.g., buffer pH, temperature) to minimize confounding variables .
    • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .

Q. Q6: How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Docking Simulations :
    • Use Schrödinger’s Glide to predict binding poses in enzyme active sites (e.g., monoamine oxidases). Methylsulfanyl’s van der Waals interactions with hydrophobic pockets are critical .
  • QSAR Studies :
    • Hammett σ constants for substituents (Cl, SMe) correlate with logP values and bioavailability (R² = 0.87) .
  • Lead Optimization : Introduce fluorine at the phenyl ring’s para-position to improve metabolic stability without altering target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
Reactant of Route 2
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine

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